The functional groups present in (Chlorodifluoromethoxy)benzene, namely the chlorine and difluoromethoxy substituents, can be attractive for medicinal chemists. These groups can be used to modify the properties of drug molecules, potentially influencing factors like bioavailability and target interaction. Further research is needed to explore its suitability for specific drug development programs [].
The aromatic ring and the electron-withdrawing nature of the substituents in (Chlorodifluoromethoxy)benzene could make it a candidate for investigation in material science. For instance, it might be explored for applications in the development of liquid crystals or other functional materials due to its potential for influencing properties like polarity and self-assembly.
(Chlorodifluoromethoxy)benzene, also known by its chemical formula C7H4ClF2O, is an aromatic compound characterized by the presence of a methoxy group (-OCH3) substituted with two fluorine atoms and one chlorine atom. This compound is notable for its unique combination of halogenated and methoxy functionalities, which contribute to its chemical reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.
While specific biological activity data for (chlorodifluoromethoxy)benzene is limited, compounds with similar structures often exhibit significant biological properties. Fluorinated compounds are generally noted for their enhanced lipophilicity and metabolic stability, which can lead to increased bioactivity. Studies on related compounds suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target specific biological pathways .
The synthesis of (chlorodifluoromethoxy)benzene typically involves the selective fluorination of trichloromethoxybenzene using hydrogen fluoride under controlled conditions. The process generally requires high pressure and temperature to facilitate the reaction. For instance, one method describes a reaction at 100-110°C with a pressure of 2.5-2.8 MPa for several hours, yielding the desired product in moderate to high yields . Other methods may involve photochemical chlorination or other fluorination techniques that can introduce the chlorodifluoromethoxy group onto aromatic systems .
(Chlorodifluoromethoxy)benzene has potential applications in various fields:
Interaction studies involving (chlorodifluoromethoxy)benzene are essential to understand its reactivity and potential biological effects. Research on similar halogenated compounds indicates that they can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to changes in function or activity. Detailed studies are necessary to elucidate these interactions for (chlorodifluoromethoxy)benzene specifically.
Several compounds share structural similarities with (chlorodifluoromethoxy)benzene. Here are a few notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Trichloromethoxybenzene | C7H4Cl3O | Contains three chlorine atoms; more reactive |
| Difluoromethoxybenzene | C7H6F2O | Lacks chlorine; focuses on fluorine substitution |
| Chlorofluoromethoxybenzene | C7H4ClF2O | Contains both chlorine and fluorine; versatile |
| 4-Nitrochlorodifluoromethoxybenzene | C7H3ClF2N | Contains a nitro group; used in pharmaceuticals |
The uniqueness of (chlorodifluoromethoxy)benzene lies in its specific combination of halogens and a methoxy group, which may impart distinct chemical properties compared to these similar compounds. Its synthesis methods and potential applications further differentiate it within this class of compounds.
The most established route for synthesizing (chlorodifluoromethoxy)benzene involves the selective fluorination of trichloromethoxybenzene precursors using hydrogen fluoride as the fluorinating agent [1] [2] [3]. This approach leverages the sequential replacement of chlorine atoms with fluorine atoms under controlled conditions to achieve the desired substitution pattern while minimizing over-fluorination.
The hydrogen fluoride-mediated selective fluorination of trichloromethoxybenzene represents the cornerstone methodology for producing (chlorodifluoromethoxy)benzene derivatives [1] [2]. This process involves the careful control of reaction parameters to achieve selective chlorine-to-fluorine exchange while retaining one chlorine atom in the final product.
The reaction mechanism proceeds through a nucleophilic substitution pathway where hydrogen fluoride acts as both the fluorinating agent and the reaction medium [4]. The process typically requires temperatures between 50-90°C and initial pressures of approximately 10 bar to maintain the hydrogen fluoride in its liquid phase [3]. Research has demonstrated that lower temperatures favor selectivity, with optimal conditions occurring at 50°C for maximum control over the substitution pattern [2].
The selectivity of this process is critically dependent on the electronic effects of the benzene ring substituents and the relative reactivity of the different chlorine atoms in the trichloromethyl group [5]. Studies have shown that the first chlorine-to-fluorine substitution occurs most readily, followed by the second substitution, while the third substitution requires significantly more forcing conditions [3]. This inherent selectivity difference allows for the controlled synthesis of the chlorodifluoromethoxy derivative by terminating the reaction after two substitutions.
Kinetic studies have revealed that the activation energy for the selective fluorination process is remarkably low at approximately 2 kilocalories per mole, indicating a facile reaction pathway [6]. This low activation barrier contributes to the high efficiency of the hydrogen fluoride-mediated process and explains why this method has become the preferred industrial approach for fluorinated aromatic ether synthesis.
The optimal reaction conditions require a hydrogen fluoride excess of 2-3 equivalents to minimize over-fluorination while ensuring complete conversion of the starting material [1] [3]. Reaction times typically range from 1-4 hours, with longer reaction times leading to increased formation of unwanted by-products through over-fluorination or side reactions [2].
| Parameter | Optimal Range | Notes |
|---|---|---|
| Temperature | 50-90°C | Lower temperatures favor selectivity |
| Pressure | 10 bar initial | Autogenous pressure from HF |
| HF Excess | 2-3 equivalents | Minimizes over-fluorination |
| Reaction Time | 1-4 hours | Longer times increase by-products |
| Yield | 75-90% | Higher yields at 90°C |
| Selectivity | >85% | Temperature dependent |
| Activation Energy | 2 kcal/mol | Low barrier for Cl/F exchange |
The development of effective catalytic systems has proven essential for optimizing the yield and selectivity of (chlorodifluoromethoxy)benzene synthesis through traditional fluorination pathways [3] [6] [7]. Antimony pentachloride has emerged as the most effective catalyst for this transformation, operating through the formation of mixed antimony halide species that facilitate the fluorination process.
Antimony pentachloride functions as a halogen-transfer catalyst, with the active catalytic species being antimony tetrachloride monofluoride (SbCl₄F) [3] [6]. This mixed halide species forms in situ through the reaction of antimony pentachloride with hydrogen fluoride and demonstrates superior fluorinating ability compared to hydrogen fluoride alone. The catalytic mechanism involves the formation of a complex between the antimony species and the trichloromethyl group, followed by fluoride transfer and regeneration of the catalyst.
Research has demonstrated that optimal catalytic activity occurs with antimony pentachloride loadings of 0.5-1.0 mole percent relative to the substrate [3]. Higher catalyst loadings do not provide additional benefits and may lead to increased side reactions, while lower loadings result in incomplete conversion and reduced reaction rates. The catalyst system operates most effectively at temperatures between 50-90°C, with higher temperatures promoting faster reaction rates but potentially compromising selectivity.
The presence of antimony pentachloride catalyst results in a 50% increase in yield compared to uncatalyzed reactions, with typical yields ranging from 75-90% for the desired chlorodifluoromethoxy product [3]. The catalyst also significantly improves the reaction rate, reducing reaction times from 6-8 hours to 1-4 hours while maintaining high selectivity for the desired substitution pattern.
Alternative catalytic systems have been investigated, including antimony trifluoride dichloride (SbCl₂F₃) and modified chromium oxide catalysts [7]. Antimony trifluoride dichloride operates through a similar mechanism but demonstrates lower activity than the pentachloride system, providing approximately 40% yield enhancement compared to uncatalyzed reactions [6]. Modified chromium oxide catalysts containing zinc promoters have shown promise for gas-phase fluorination reactions at elevated temperatures (380°C), offering 35% yield improvements for related fluorination processes [7].
Boron trifluoride has been explored as a Lewis acid catalyst for hydrogen fluoride-mediated fluorination reactions [8]. While providing modest yield enhancements of approximately 25%, boron trifluoride offers the advantage of operating at room temperature, making it suitable for substrates that may be sensitive to elevated temperatures. However, the lower activity compared to antimony-based catalysts limits its practical application for large-scale syntheses.
| Catalyst System | Operating Conditions | Yield Enhancement | Mechanism |
|---|---|---|---|
| SbCl₅/HF | 90°C, 10 bar | 50% increase vs uncatalyzed | Mixed halide formation |
| SbCl₃F₂/HF | 50°C, atmospheric | 40% improvement | Direct F⁻ transfer |
| Cr₂O₃/Zn (modified) | 380°C, atmospheric | 35% improvement | Gas-phase radical |
| BF₃/HF | Room temperature | 25% improvement | Lewis acid activation |
| IF/F₂ | -78°C, inert atmosphere | 60% increase | Electrophilic addition |
Mechanochemical synthesis has emerged as a powerful alternative approach for introducing difluoromethyl groups into aromatic compounds, offering significant advantages in terms of environmental sustainability and reaction efficiency [9] [10] [11]. This methodology involves the use of mechanical energy to drive chemical transformations in the absence of solvents, providing a clean and efficient route to fluorinated aromatic ethers.
The development of solvent-free mechanochemical conditions for difluoromethylation represents a significant advancement in green chemistry approaches to fluorinated compound synthesis [9] [10] [12]. These reactions are conducted in ball mills or similar mechanical devices, where the mechanical energy input facilitates bond formation and breaking processes that would traditionally require harsh chemical conditions or toxic solvents.
Mechanochemical difluoromethylation of phenolic substrates to produce chlorodifluoromethoxy derivatives occurs through the in situ generation of difluorocarbene intermediates [9] [13]. The process utilizes chlorodifluoromethyl phenyl sulfone as a difluorocarbene precursor, which undergoes mechanical activation to release the reactive carbene species. This carbene subsequently inserts into the oxygen-hydrogen bond of phenolic substrates to form the desired chlorodifluoromethoxy product.
The reaction conditions are remarkably mild, with transformations occurring at room temperature over reaction times ranging from 30 minutes to 90 minutes depending on the substrate [9] [10]. Primary alcohols and phenols typically react within 45-60 minutes, while more sterically hindered tertiary alcohols may require up to 90 minutes for complete conversion. The absence of solvents not only reduces environmental impact but also simplifies product isolation, as the desired products can often be obtained through simple filtration procedures.
Ball mill operating frequencies typically range from 25-30 Hz, with higher frequencies (30 Hz) being optimal for most substrates [9] [10]. The mechanical energy input at these frequencies provides sufficient activation to generate the difluorocarbene intermediate while avoiding excessive heating that could lead to decomposition or side reactions. The use of stainless steel or zirconia milling balls has been found to be optimal, with ball-to-substrate ratios of approximately 10:1 by weight providing the best results.
Research findings indicate that mechanochemical conditions offer several advantages over traditional solution-phase methods [12]. The high local concentrations achieved through mechanical grinding promote efficient carbene generation and insertion, leading to faster reaction rates and higher yields. Additionally, the absence of competing solvent molecules allows for more selective reactions with reduced formation of unwanted by-products.
Temperature control during mechanochemical reactions is typically achieved through intermittent milling protocols, where the milling process is interrupted periodically to allow heat dissipation [10] [11]. This approach prevents excessive temperature rise while maintaining the mechanical activation necessary for the reaction. Monitoring of reaction progress can be accomplished through periodic sampling and analysis, with reaction completion typically indicated by the disappearance of starting material signals in nuclear magnetic resonance spectroscopy.
The selection and optimization of difluorocarbene precursors represents a critical aspect of mechanochemical difluoromethylation strategies [9] [10] [14]. Different precursors offer varying degrees of reactivity, stability, and environmental compatibility, making the choice of precursor system essential for successful synthetic outcomes.
Trimethylsilyl bromodifluoromethane (TMSCF₂Br) serves as one of the most effective difluorocarbene precursors for mechanochemical applications [10] [12]. This compound generates difluorocarbene through a retro-Brook rearrangement mechanism under mechanical activation, releasing trimethylsilyl bromide as a by-product. The relatively low toxicity of TMSCF₂Br compared to other fluorinated precursors makes it particularly attractive for large-scale applications. Reactions using TMSCF₂Br typically achieve yields of 85-99% for primary and secondary alcohol substrates, with reaction times of 60 minutes at 30 Hz milling frequency.
Chlorodifluoromethyl phenyl sulfone (ClCF₂SO₂Ph) represents another highly effective difluorocarbene precursor that has found widespread application in mechanochemical synthesis [9] [13] [15]. This precursor operates through a different mechanism, undergoing mechanical activation to eliminate phenyl sulfinic acid and generate the reactive difluorocarbene species. The advantage of this system lies in its compatibility with a broader range of substrates, including phenols, thiophenols, and nitrogen-containing heterocycles. Yields using chlorodifluoromethyl phenyl sulfone typically range from 75-99%, with the highest yields observed for phenolic substrates.
The mechanism of difluorocarbene generation from these precursors involves several key steps [14]. Initial mechanical activation weakens the carbon-leaving group bond, facilitating heterolytic cleavage to generate a difluoromethyl anion equivalent. This species rapidly eliminates the leaving group (either trimethylsilyl bromide or phenyl sulfinic acid) to form the neutral difluorocarbene. The highly electrophilic nature of difluorocarbene makes it extremely reactive toward nucleophilic substrates, leading to rapid insertion into oxygen-hydrogen, sulfur-hydrogen, or nitrogen-hydrogen bonds.
The stability and reactivity of different difluorocarbene precursors under mechanochemical conditions have been systematically investigated [11] [14]. Precursors with weaker carbon-leaving group bonds generally show higher reactivity but may also exhibit reduced stability during storage. The balance between reactivity and stability must be carefully considered when selecting precursors for specific applications. For example, TMSCF₂Br offers excellent stability and moderate reactivity, making it ideal for routine synthetic applications, while more reactive precursors may be preferred for challenging substrates or when shorter reaction times are required.
Recent developments have focused on developing more environmentally benign difluorocarbene precursors that avoid the use of toxic or ozone-depleting compounds [9] [13]. Chlorodifluoromethyl phenyl sulfone has been specifically designed as a non-ozone depleting alternative to traditional precursors, offering comparable reactivity while reducing environmental impact. This development aligns with growing regulatory pressure to eliminate ozone-depleting substances from industrial processes.
| Substrate Type | CF₂ Precursor | Milling Time | Yield Range | Ball Mill Frequency |
|---|---|---|---|---|
| Primary alcohols | TMSCF₂Br | 60 minutes | 85-99% | 30 Hz |
| Secondary alcohols | ClCF₂SO₂Ph | 60 minutes | 80-95% | 30 Hz |
| Tertiary alcohols | TMSCF₂Br | 90 minutes | 70-90% | 25 Hz |
| Phenols | ClCF₂SO₂Ph | 45 minutes | 90-99% | 30 Hz |
| Thiophenols | ClCF₂SO₂Ph | 30 minutes | 85-98% | 30 Hz |
| N-heterocycles | ClCF₂SO₂Ph | 90 minutes | 75-92% | 25 Hz |
A comprehensive evaluation of the different synthetic methodologies for (chlorodifluoromethoxy)benzene reveals significant differences in efficiency, practicality, and environmental impact [16] [17] [18] [19]. Each approach offers distinct advantages and limitations that must be considered when selecting the optimal synthetic strategy for specific applications.
Traditional hydrogen fluoride-mediated fluorination represents the most established and widely used industrial method for producing (chlorodifluoromethoxy)benzene derivatives [1] [2] [3]. This approach offers high scalability and well-understood reaction parameters, making it suitable for large-scale production. Yields typically range from 75-90%, with reaction times of 1-4 hours and operating temperatures of 50-90°C. The primary limitations include the requirement for specialized equipment to handle hydrogen fluoride safely and the moderate environmental impact associated with hydrogen fluoride use.
Mechanochemical difluoromethylation strategies have emerged as highly attractive alternatives, offering superior yields (85-99%) and significantly reduced environmental impact through the elimination of solvents [9] [10] [12]. Reaction times are comparable to traditional methods (0.5-1.5 hours), and the process operates at room temperature, reducing energy requirements. However, the scalability of mechanochemical methods remains limited by the batch nature of current ball mill technology, restricting their application to medium-scale production.
Electrophilic fluorination approaches using reagents such as Selectfluor or xenon difluoride provide moderate yields (60-80%) but suffer from high reagent costs and the generation of toxic by-products [20] [21]. These methods are typically reserved for specialized applications where other approaches are not feasible. Reaction times are generally longer (2-6 hours), and the requirement for low temperatures (0-25°C) adds operational complexity.
Nucleophilic fluorination methods offer moderate yields (45-70%) but require elevated temperatures (80-150°C) and extended reaction times (4-12 hours) [22]. These conditions make nucleophilic approaches less attractive for industrial applications, although they may be useful for specific synthetic challenges where other methods fail.
Flow electrochemistry represents an emerging technology that combines high yields (80-95%) with very short reaction times (0.1-0.5 hours) and excellent scalability [19]. The automated nature of flow systems reduces operator exposure to hazardous reagents and enables precise control over reaction conditions. However, the technology requires significant capital investment and specialized expertise, limiting its current adoption.
The environmental impact assessment reveals significant differences between methodologies [16] [18]. Mechanochemical approaches demonstrate the lowest environmental impact due to their solvent-free nature and room temperature operation. Flow electrochemistry and traditional hydrogen fluoride methods show moderate environmental impact, while electrophilic fluorination approaches exhibit the highest environmental burden due to toxic reagent requirements.
Cost analysis indicates that traditional hydrogen fluoride methods remain the most economical for large-scale production, despite safety and environmental concerns [16] [17]. Mechanochemical methods offer competitive costs for medium-scale applications, while flow electrochemistry may become cost-effective as the technology matures and capital costs decrease. Electrophilic and nucleophilic methods generally exhibit higher costs due to expensive reagents and longer processing times.
| Synthetic Route | Yield (%) | Reaction Time | Temperature (°C) | Environmental Impact | Scalability |
|---|---|---|---|---|---|
| HF-mediated fluorination | 75-90 | 1-4 hours | 50-90 | Moderate (HF handling) | High |
| Mechanochemical CF₂ insertion | 85-99 | 0.5-1.5 hours | Room temperature | Low (solvent-free) | Medium |
| Electrophilic fluorination | 60-80 | 2-6 hours | 0-25 | High (toxic reagents) | Low |
| Nucleophilic fluorination | 45-70 | 4-12 hours | 80-150 | Moderate | Medium |
| Flow electrochemistry | 80-95 | 0.1-0.5 hours | Room temperature | Low (automated) | High |
The selection of optimal synthetic methodology depends on several factors including production scale, environmental constraints, available infrastructure, and economic considerations [17] [18]. For large-scale industrial production, traditional hydrogen fluoride methods currently offer the best combination of yield, cost, and scalability. Medium-scale applications may benefit from mechanochemical approaches, which offer superior environmental profiles and competitive yields. Emerging technologies such as flow electrochemistry show promise for future applications as the technology matures and costs decrease.
Research trends indicate continued development of more sustainable and efficient synthetic methodologies [16] [19]. The integration of process intensification techniques, such as microreactor technology and continuous flow processing, with traditional fluorination chemistry offers potential for significant improvements in efficiency and safety. Additionally, the development of new catalytic systems and reaction conditions continues to push the boundaries of what is achievable in fluorinated aromatic ether synthesis.
(Chlorodifluoromethoxy)benzene exhibits distinctive thermodynamic properties characteristic of halogenated aromatic compounds. The compound has a molecular weight of 178.56 g/mol and an exact mass of 177.999699 g/mol [1] [2]. The boiling point has been reported as 71°C at 58 Torr (reduced pressure) [3], indicating moderate volatility under vacuum conditions. At atmospheric pressure, the boiling point would be significantly higher, estimated to be in the range of 150-180°C based on similar halogenated benzene derivatives.
The melting point data for (chlorodifluoromethoxy)benzene is not definitively established in the current literature. However, based on the structural characteristics and comparison with related compounds, the compound is expected to be liquid at room temperature . The density has been experimentally determined as 1.2748 g/cm³ at 18°C [3], with predicted values ranging from 1.402±0.06 g/cm³ [5]. This relatively high density is consistent with the presence of multiple halogen atoms, which contribute significantly to the molecular mass.
The thermodynamic stability of (chlorodifluoromethoxy)benzene is enhanced by the electron-withdrawing nature of the fluorine and chlorine substituents [6]. These halogenated groups increase the aromatic ring stability through inductive effects, making the compound more resistant to thermal decomposition compared to unsubstituted benzene derivatives.
The solubility characteristics of (chlorodifluoromethoxy)benzene are largely determined by its halogenated aromatic structure and the presence of the difluorochloromethoxy functional group. The compound exhibits poor to sparingly soluble behavior in aqueous media [7], which is attributed to the significant polarity difference between water molecules and the lipophilic nature of the halogenated benzene structure.
In organic solvents, (chlorodifluoromethoxy)benzene demonstrates markedly different solubility behavior. The compound shows slight solubility in chloroform and sparingly soluble characteristics in DMSO [5], based on data from structurally similar compounds. Polar aprotic solvents such as DMF and DMSO are recommended for testing due to the electronegative substituents present in the molecule .
The octanol-water partition coefficient (LogP) for related chlorodifluoromethoxy compounds typically ranges from 2.95 to 5.34 [9] [10], indicating high lipophilicity. This property suggests that (chlorodifluoromethoxy)benzene would demonstrate good compatibility with non-polar organic reaction media and poor bioavailability in aqueous biological systems.
The solubility profile is further influenced by the ether linkage (-O-) in the molecule, which provides some polar character. However, the overall molecular behavior remains dominated by the hydrophobic aromatic ring and the strongly electron-withdrawing halogenated substituent .
(Chlorodifluoromethoxy)benzene exhibits enhanced thermal stability compared to many organic compounds, primarily due to the strong C-F bonds present in the difluorochloromethoxy group . The thermal decomposition temperature is estimated to exceed 150°C, based on studies of similar halogenated aromatic compounds [6]. This thermal stability makes the compound suitable for moderate-temperature synthetic applications.
Under oxidative conditions, the compound demonstrates good stability under normal atmospheric conditions [12]. The electron-withdrawing nature of the halogen substituents reduces the electron density on the aromatic ring, making it less susceptible to oxidative attack. However, under extreme oxidative conditions or in the presence of strong oxidizing agents, thermal decomposition may generate carbon oxides, hydrogen chloride, and hydrogen fluoride [13] [14].
The aromatic ring stability is significantly enhanced by the electron-withdrawing groups attached to it [6]. The difluorochloromethoxy substituent creates a deactivated aromatic system that resists electrophilic aromatic substitution reactions and is more stable toward radical-mediated degradation processes.
Storage recommendations indicate that the compound should be kept at 2-8°C with protection from light [5] , suggesting some photosensitivity. The compound should be stored in tightly closed containers away from strong oxidizing agents to maintain stability [14].
The spectroscopic characterization of (chlorodifluoromethoxy)benzene provides distinctive fingerprints for structural identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers several characteristic signals. In ¹H NMR, the aromatic protons appear in the typical range of 7.2-7.3 ppm, displaying the characteristic pattern of a monosubstituted benzene ring [15] [16]. The ¹³C NMR spectrum shows aromatic carbons in the 120-160 ppm region, with the quaternary carbon bearing the difluorochloromethoxy group appearing at a distinct chemical shift due to the electron-withdrawing effects of the halogens.
¹⁹F NMR spectroscopy provides the most distinctive fingerprint for this compound. The CF₂Cl group typically exhibits signals in the -80 to -120 ppm range [9], with characteristic multiplicity patterns arising from fluorine-fluorine coupling and potential long-range coupling with aromatic protons. This technique is particularly valuable for confirming the presence and integrity of the difluorochloromethoxy functional group.
Infrared (IR) Spectroscopy reveals several characteristic absorption bands. C-F stretching vibrations appear in the 1000-1300 cm⁻¹ region [18], providing strong evidence for the fluorinated substituent. The C-O-C ether linkage typically shows absorption around 1250 cm⁻¹ [19] [20], confirming the ether connectivity. Aromatic C-H stretching modes appear in the 3000-3100 cm⁻¹ range [15], consistent with substituted benzene derivatives.
Mass Spectrometry (MS) provides molecular ion confirmation and fragmentation patterns. The molecular ion peak appears at m/z 178/180, displaying the characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1) [15] [21]. Common fragmentation patterns include loss of the CF₂Cl group and formation of phenoxide-related ions. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or electron impact (EI) can verify the exact mass and provide detailed fragmentation pathways .